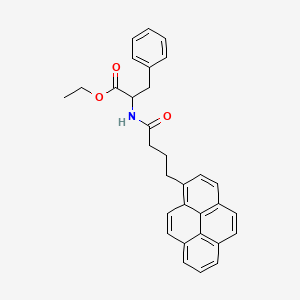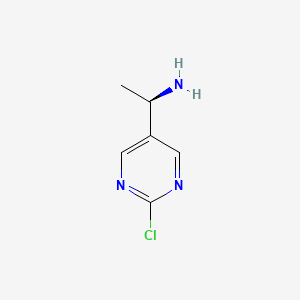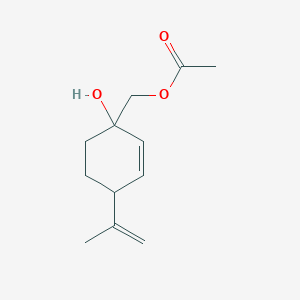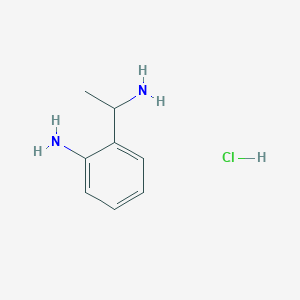![molecular formula C21H25ClO4 B12286281 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Chloro-1-phényl-1-[2-méthyl-4-[(tert-butoxycarbonyl)oxy]phénoxy]propane est un composé chiral présentant des applications significatives en synthèse organique et en chimie médicinale. Ce composé présente une structure complexe comprenant un groupe chloro, un cycle phényle et un groupe phénoxy protégé par un groupe tert-butoxycarbonyl (BOC), ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique l'utilisation d'une protection tert-butoxycarbonyl (BOC) pour les amines, qui peut être ajoutée en conditions aqueuses en utilisant du dicarbonate de di-tert-butyle en présence d'une base telle que l'hydroxyde de sodium . Les conditions réactionnelles nécessitent souvent un contrôle minutieux de la température et du pH afin d'assurer des rendements élevés et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut utiliser des systèmes de micro-réacteurs à écoulement, qui présentent des avantages en termes d'efficacité, de polyvalence et de durabilité . Ces systèmes permettent un contrôle précis des conditions réactionnelles et peuvent être mis à l'échelle pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(R)-3-Chloro-1-phényl-1-[2-méthyl-4-[(tert-butoxycarbonyl)oxy]phénoxy]propane subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, souvent en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Les réactions nécessitent généralement des réactifs et des conditions spécifiques pour réaliser les transformations souhaitées. Par exemple, la réduction du composé en son alcool correspondant peut être réalisée en utilisant du borohydrure de sodium dans du méthanol à basse température .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
(R)-3-Chloro-1-phényl-1-[2-méthyl-4-[(tert-butoxycarbonyl)oxy]phénoxy]propane a un large éventail d'applications dans la recherche scientifique:
Chimie: Il sert d'intermédiaire dans la synthèse de molécules organiques complexes et de composés chiraux.
Biologie: Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.
Industrie: Le composé est utilisé dans la production de produits chimiques fins et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (R)-3-Chloro-1-phényl-1-[2-méthyl-4-[(tert-butoxycarbonyl)oxy]phénoxy]propane exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe phénoxy protégé par le BOC peut subir une déprotection en conditions acides, révélant un groupe phénol réactif qui peut participer à d'autres réactions chimiques . Le groupe chloro peut également subir une substitution nucléophile, conduisant à la formation de divers dérivés.
Applications De Recherche Scientifique
®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane exerts its effects involves interactions with specific molecular targets. The BOC-protected phenoxy group can undergo deprotection under acidic conditions, revealing a reactive phenol group that can participate in further chemical reactions . The chloro group can also undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phénylpropanoate: Ce composé partage le groupe amine protégé par le BOC et est utilisé dans des applications de synthèse similaires.
Groupe protecteur tert-butoxycarbonyl: Souvent utilisé en synthèse organique pour la protection des amines.
Unicité
(R)-3-Chloro-1-phényl-1-[2-méthyl-4-[(tert-butoxycarbonyl)oxy]phénoxy]propane est unique en raison de son centre chiral et de la présence de plusieurs groupes fonctionnels, qui offrent une polyvalence dans les réactions chimiques et les applications. Sa capacité à subir diverses transformations en fait un intermédiaire précieux dans la synthèse de molécules complexes.
Propriétés
Formule moléculaire |
C21H25ClO4 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
tert-butyl [4-(3-chloro-1-phenylpropoxy)-3-methylphenyl] carbonate |
InChI |
InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3 |
Clé InChI |
JXQIUZIOVBMPFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
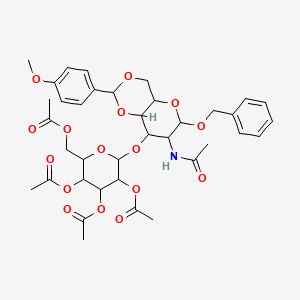

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
